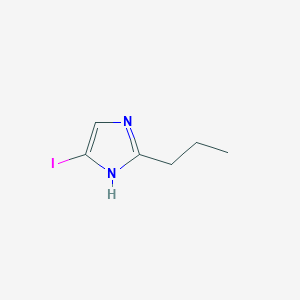

4-Iodo-2-propyl-1h-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

4-Iodo-1H-imidazole, as a kind of small organic molecule, can not only reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, but also suppress the generation of defects, resulting in decreased nonradiative recombination .Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, including compounds like 4-Iodo-2-propyl-1H-imidazole, are crucial in medicinal chemistry due to their broad bioactivities. They bind with various enzymes and receptors through weak interactions, showing potential as anticancer, antifungal, antibacterial, and antiviral agents, among others. The imidazole ring's electron-rich characteristic facilitates these interactions, making these derivatives valuable for designing more active and less toxic medicinal drugs and diagnostic agents (Zhang et al., 2014).

Synthesis and Functionalization of Imidazoles

Research on imidazoles focuses on developing new methods for their synthesis and functionalization. One approach involves the regioselective sequential arylation of all three C-H bonds in imidazole derivatives, highlighting the imidazole core's versatility for creating complex structures. This method uses catalytic processes for selective C5- and C2-arylation, followed by N-alkylation, to produce diverse aryl imidazoles, showing the adaptability of imidazole chemistry for synthesizing novel compounds (Joo et al., 2010).

Imidazoles in Organic Synthesis and Catalysis

Imidazole derivatives serve as catalysts and additives in organic synthesis, demonstrating high activity in reactions like the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide. The use of hydroxyl-functionalized imidazoles as catalysts underlines the efficiency of these compounds in promoting various chemical transformations, contributing to sustainable and eco-friendly synthesis processes (Werner et al., 2014).

Imidazoles in Material Science and Surface Chemistry

Beyond their biological applications, imidazoles find uses in material science, such as in the development of ionic liquid crystals and solid-state electrolytes for dye-sensitized solar cells (DSSCs). The structural modification of imidazoles, including the addition of propargyl groups, enhances conductivity, offering a pathway to efficient and stable DSSCs. This illustrates the role of imidazole derivatives in advancing renewable energy technologies (Wang et al., 2013).

Imidazoles in Agriculture and Horticulture

Imidazole-based plant growth retardants provide insights into the regulation of terpenoid metabolism, affecting phytohormones and sterols. These compounds, by inhibiting specific cytochrome P-450 dependent monooxygenases, offer valuable tools in physiological research to study plant growth, cell division, and senescence, highlighting their significance beyond pharmacological applications (Grossmann, 1990).

Mechanism of Action

Target of Action

4-Iodo-2-propyl-1h-imidazole is a type of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazoles in general are known for their broad range of chemical and biological properties . They are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Biochemical Pathways

Imidazoles are known to be involved in a variety of biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

One study has shown that 4-iodo-1h-imidazole can reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, and also suppress the generation of defects, resulting in decreased nonradiative recombination .

Action Environment

It is known that imidazoles are highly soluble in water and other polar solvents , which may influence their action and stability in different environments.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-iodo-2-propyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRAAXDRAXWEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)